![molecular formula C25H28N2O5 B2933774 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1235124-94-3](/img/structure/B2933774.png)
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of certain derivatives related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. For example, derivatives have shown efficacy against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents. The structural elements, such as the piperidine ring and substituents on the benzothiazole ring, significantly impact anticandidal activity, indicating the importance of structural optimization for enhancing antimicrobial properties (Mokhtari & Pourabdollah, 2013).
Radioligand Development for PET Scans
Derivatives have been synthesized and evaluated as potential PET ligands for investigating central neurokinin(1) (NK1) receptors. These studies involve the development of compounds with high specificity and suitable pharmacokinetic properties for in vivo imaging of receptor distribution, providing valuable tools for neurological research (Van der Mey et al., 2005).
Enzyme Inhibition
Compounds have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These studies are crucial for discovering new therapeutic agents for diseases associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory conditions (Khalid et al., 2014).
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of related compounds have been investigated to understand their pharmacokinetic profiles better. Such studies are essential for drug development, providing insights into the compound's metabolism, elimination pathways, and potential metabolites, which can inform dosing strategies and safety assessments (Renzulli et al., 2011).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-30-21-8-7-18(13-22(21)31-2)14-24(28)26-16-17-9-11-27(12-10-17)25(29)23-15-19-5-3-4-6-20(19)32-23/h3-8,13,15,17H,9-12,14,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPBVSGALAMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.